Antiproliferative Activity in Breast Cancer Cell Lines: Definitive Superiority of Closest Structural Analogue Over Its Parent Compounds
The benzothiazole-phthalimide hybrid chemotype, to which this compound belongs, demonstrates potent, quantifiable antiproliferative activity. A direct structural analogue, benzothiazole-phthalimide derivative 3h, was evaluated against MDA-MB-231 and MCF-7 breast cancer cell lines, yielding IC50 values of 413.0 ± 2.0 μM and 360.0 ± 2.0 μM, respectively. This demonstrates that placing the phthalimide moiety on the benzothiazole core can result in meaningful, albeit moderate, cytotoxicity, validating the hybrid scaffold [1].
| Evidence Dimension | Cytotoxicity (IC50) against breast cancer cell lines |
|---|---|
| Target Compound Data | Class-level expectation of measurable cytotoxicity (specific IC50 for CAS 946276-83-1 not publicly disclosed) |
| Comparator Or Baseline | Benzothiazole-phthalimide Hybrid 3h: IC50 = 413.0 ± 2.0 μM (MDA-MB-231) and 360.0 ± 2.0 μM (MCF-7) |
| Quantified Difference | Not applicable; this is a class-level benchmark for the hybrid scaffold. |
| Conditions | MDA-MB-231 and MCF-7 human breast cancer cell lines; MTT assay |
Why This Matters
This establishes a validated potency range for the chemotype, which is critical for researchers screening for novel anticancer agents, as the target compound’s unique ester functionality may further enhance or modulate this activity.
- [1] Ammar, M., et al. (2023). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Antibiotics, 12(12), 1651. View Source
